molecular formula C41H76O6 B1230508 Pentaerythritol dioleate CAS No. 25151-96-6

Pentaerythritol dioleate

Cat. No.: B1230508
CAS No.: 25151-96-6
M. Wt: 665.0 g/mol
InChI Key: BJXXCOMGRRCAGN-UHFFFAOYSA-N
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Description

Pentaerythritol dioleate is an ester derived from pentaerythritol and oleic acid. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of lubricants, plasticizers, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol dioleate is typically synthesized through an esterification reaction between pentaerythritol and oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions. The mole ratio of oleic acid to pentaerythritol is usually maintained at approximately 4:1. The reaction mixture is heated to around 210°C under a vacuum to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol dioleate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated products, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Pentaerythritol dioleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentaerythritol dioleate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. This film formation is facilitated by the ester functional groups, which interact with the surfaces and provide a smooth, slippery layer. In biological systems, this compound can interact with cell membranes and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

    Pentaerythritol Tetraoleate: Similar to pentaerythritol dioleate but with four oleate groups instead of two.

    Pentaerythritol Triacetate: An ester of pentaerythritol with three acetate groups.

    Trimethylolpropane Trioleate: An ester derived from trimethylolpropane and oleic acid.

Comparison: this compound is unique due to its specific esterification with two oleic acid molecules, providing a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a lubricant and plasticizer compared to its counterparts, which may have different esterification patterns and thus different physical and chemical properties .

Properties

CAS No.

25151-96-6

Molecular Formula

C41H76O6

Molecular Weight

665.0 g/mol

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate

InChI

InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3

InChI Key

BJXXCOMGRRCAGN-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC

Key on ui other cas no.

25151-96-6

physical_description

Liquid;  Other Solid

Synonyms

pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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